molecular formula C9H11N5O2 B8021393 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-3-carboxylic acid

4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-3-carboxylic acid

Cat. No.: B8021393
M. Wt: 221.22 g/mol
InChI Key: YYVQCGQRDAQNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the use of sodium hydroxide (NaOH) and bromine (Br2) in a cooled aqueous solution to facilitate the formation of the bipyrazole structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the functional groups attached to the pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or other functional groups.

Scientific Research Applications

4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid is unique due to its specific functional groups and the potential applications arising from its structure. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.

Properties

IUPAC Name

1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-2-13-5-6(10)8(12-13)14-4-3-7(11-14)9(15)16/h3-5H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVQCGQRDAQNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N2C=CC(=N2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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